5,5-Diphenylspiro[1,3-dithiolane-4,9'-xanthene]
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Overview
Description
5,5-Diphenylspiro[1,3-dithiolane-4,9’-xanthene] is a complex organic compound that features a spirocyclic structure, combining a xanthene core with a dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenylspiro[1,3-dithiolane-4,9’-xanthene] typically involves the reaction of a xanthene derivative with a dithiolane precursor. One common method includes the use of 1,2-ethanedithiol and a xanthene derivative under acidic conditions to form the spirocyclic structure . The reaction is often catalyzed by Lewis acids such as zinc chloride or boron trifluoride to facilitate the formation of the dithiolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5,5-Diphenylspiro[1,3-dithiolane-4,9’-xanthene] undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated, nitrated, or sulfonated xanthene derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,5-Diphenylspiro[1,3-dithiolane-4,9’-xanthene] involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane Derivatives: Compounds with similar dithiolane rings but different core structures.
Xanthene Derivatives: Compounds with similar xanthene cores but different substituents or additional rings.
Uniqueness
Its spirocyclic structure provides stability and rigidity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
79999-64-7 |
---|---|
Molecular Formula |
C27H20OS2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
5,5-diphenylspiro[1,3-dithiolane-4,9'-xanthene] |
InChI |
InChI=1S/C27H20OS2/c1-3-11-20(12-4-1)26(21-13-5-2-6-14-21)27(30-19-29-26)22-15-7-9-17-24(22)28-25-18-10-8-16-23(25)27/h1-18H,19H2 |
InChI Key |
GUKAUDCPGYEPAK-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(C2(S1)C3=CC=CC=C3OC4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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